2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound features a pyrimidine core substituted with a hydroxyl group at position 4 and a 4-methoxyphenyl group at position 4. The sulfanylacetamide moiety is linked to the pyrimidine’s position 2, with the acetamide nitrogen bonded to a 4-methylphenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related acetamide derivatives demonstrate diverse biological activities, including anticancer properties .
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-3-7-15(8-4-13)21-19(25)12-27-20-22-17(11-18(24)23-20)14-5-9-16(26-2)10-6-14/h3-11H,12H2,1-2H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKCVIGILDGMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents such as methoxybenzene and hydroxybenzene.
Sulfanyl Group Addition: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Structural and Conformational Differences
Pyrimidine Core Modifications
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (CSD Entry ARARUI): Pyrimidine substituents: 4,6-diamino (electron-rich) vs. 4-hydroxy-6-(4-methoxyphenyl) in the target compound. Dihedral angles between pyrimidine and benzene rings: 67.84° (ARARUI) vs. pending data for the target compound. This angle influences molecular planarity and binding pocket interactions .
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide :
Acetamide Substituent Variations
- N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-Sulfonyl)Acetamide :
- A quinazoline-sulfonyl core replaces pyrimidine-sulfanyl, with morpholine enhancing solubility. This compound exhibited significant anticancer activity (IC₅₀ < 10 µM against MCF-7 and HCT-116), suggesting that sulfonyl and morpholine groups may improve potency compared to sulfanyl and methoxy substituents .
- 2-[3-Ethyl-7-(4-Methylphenyl)-4-Oxothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl-N-(3-Fluoro-4-Methylphenyl)Acetamide: A thienopyrimidine core with a ketone group replaces the hydroxy-pyrimidine.
Pharmacological Activity Trends
- Anticancer Activity: Compounds with quinazoline-sulfonyl groups (e.g., 40 in ) showed IC₅₀ values < 10 µM against multiple cancer cell lines, attributed to morpholine’s solubility and sulfonyl’s hydrogen-bonding capacity. Pyrimidine-sulfanyl derivatives (e.g., ARARUI) lack reported activity, suggesting that substituent choice (amino vs. hydroxy/methoxy) critically impacts efficacy .
Molecular and Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
